(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one is a heterocyclic compound that features both pyrrole and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one typically involves the condensation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with 2-thioxo-4-imidazolidinone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the pyrrole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the imidazolidinone moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
- 2-thioxo-4-imidazolidinone
Uniqueness
(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one is unique due to its combination of pyrrole and imidazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4g/mol |
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-10-8-12(9-14-15(20)18-16(21)17-14)11(2)19(10)13-6-4-3-5-7-13/h3-9H,1-2H3,(H2,17,18,20,21)/b14-9+ |
InChI Key |
CKZJWURHZVLUET-NTEUORMPSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=S)N3 |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)NC(=S)N3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=S)N3 |
Origin of Product |
United States |
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